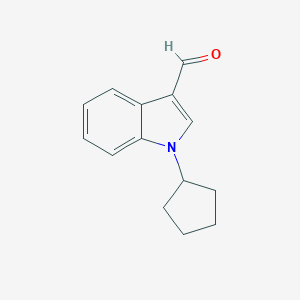

1-シクロペンチル-1H-インドール-3-カルバルデヒド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Cyclopentyl-1H-indole-3-carbaldehyde is a compound with the molecular formula C14H15NO . It is also known by other names such as 1-cyclopentylindole-3-carbaldehyde and 1-Cyclopentyl-3-formylindole .

Synthesis Analysis

The synthesis of 1-Cyclopentyl-1H-indole-3-carbaldehyde and its derivatives is a key step in the preparation of biologically active compounds and indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups can easily undergo C–C and C–N coupling reactions and reductions .Molecular Structure Analysis

The molecular weight of 1-Cyclopentyl-1H-indole-3-carbaldehyde is 213.27 g/mol . The InChIKey of the compound is JTCDNBKTOGJFBY-UHFFFAOYSA-N . The compound has a topological polar surface area of 22 Ų .Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups can easily undergo C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 213.27 g/mol and a molecular formula of C14H15NO . It has a XLogP3-AA of 2.6, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 .科学的研究の応用

生物活性化合物の合成

1-シクロペンチル-1H-インドール-3-カルバルデヒドは、インドールアルカロイドを含む様々な生物活性化合物の合成における重要な中間体として機能します。 そのカルボニル基は、C–C結合およびC–N結合反応、および還元反応を促進し、多様な複素環誘導体の作成のための貴重な前駆体となります .

多成分反応

最近の研究では、1-シクロペンチル-1H-インドール-3-カルバルデヒドをサステイナブルな多成分反応に用いることが強調されています。 これらの反応は、医薬品的に興味深いスキャフォールドを構築するために重要であり、薬物発見および開発における化合物の重要な役割を示しています .

植物病原体防御

植物生物学の分野では、1-シクロペンチル-1H-インドール-3-カルバルデヒドの誘導体は、アブラナ科植物の病原体防御機構に関与しています。 これらはトリプトファンから合成され、カマラレキシンなどの植物アレキシンを生成するのに役立ち、植物を病原体から保護します .

抗ウイルス活性

1-シクロペンチル-1H-インドール-3-カルバルデヒドに関連するインドール誘導体を含むインドール誘導体は、その抗ウイルス特性について調査されてきました。 これらは幅広いRNAウイルスおよびDNAウイルスに対して活性があり、抗ウイルス薬研究における潜在的な用途を示唆しています .

作用機序

Target of Action

1-Cyclopentyl-1H-indole-3-carbaldehyde and related members of the indole family are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . .

Mode of Action

It is known that 1h-indole-3-carbaldehyde and its derivatives, which include 1-cyclopentyl-1h-indole-3-carbaldehyde, are used in multicomponent reactions (mcrs) to generate complex molecules . These reactions provide access to a wide variety of biologically active structures .

Biochemical Pathways

Derivatives of indole-3-carbaldehyde are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These compounds play an important role in pathogen defense in cruciferous plants .

Result of Action

It is known that 1h-indole-3-carbaldehyde and its derivatives are used to generate biologically active structures .

実験室実験の利点と制限

1-Cyclopentyl-1H-indole-3-carbaldehyde is a versatile building block in organic synthesis, and it can be used to synthesize a variety of compounds. It is relatively easy to obtain and is relatively stable, making it suitable for use in lab experiments. However, it is important to note that 1-Cyclopentyl-1H-indole-3-carbaldehyde is a flammable substance and should be handled with care.

将来の方向性

The potential applications of 1-Cyclopentyl-1H-indole-3-carbaldehyde are vast and there are many future directions that can be explored. These include the development of new pharmaceuticals, agrochemicals, and pesticides; the synthesis of novel heterocyclic compounds; the synthesis of indole-3-acetic acid and other plant hormones; and the exploration of its anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, further research is needed to better understand the mechanism of action of 1-Cyclopentyl-1H-indole-3-carbaldehyde and to develop new methods of synthesis.

合成法

1-Cyclopentyl-1H-indole-3-carbaldehyde can be synthesized from the reaction of cyclopentadiene with indole-3-carboxaldehyde in the presence of a Lewis acid, such as zinc chloride, aluminum chloride, or boron trifluoride. The reaction is carried out in a solvent such as dichloromethane, and the product is isolated by column chromatography. The yield of the reaction is typically in the range of 40-60%.

特性

IUPAC Name |

1-cyclopentylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c16-10-11-9-15(12-5-1-2-6-12)14-8-4-3-7-13(11)14/h3-4,7-10,12H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCDNBKTOGJFBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C3=CC=CC=C32)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。